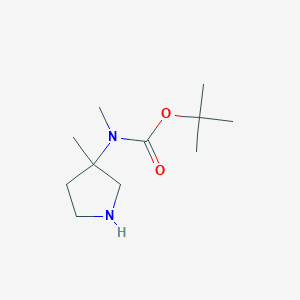
6-(4-Ethoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Ethoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid (6-E-2-oxo-TPCA) is an organic compound belonging to the class of pyrimidinecarboxylic acids. It is a derivative of pyrimidine, which is an important heterocyclic compound found in many natural products. 6-E-2-oxo-TPCA is of interest to scientists due to its potential use in the synthesis of a variety of biologically active compounds.
Aplicaciones Científicas De Investigación
Pharmaceutical Intermediates : One study reports the use of a related compound in the synthesis of apixaban, an anticoagulant. This showcases the role of pyrimidine derivatives in the synthesis of complex pharmaceutical agents (Qing Wang et al., 2017).
Antimicrobial Activity : Several studies have synthesized pyrimidine derivatives and evaluated their antimicrobial properties. For instance, a series of 1,2,3,4-tetrahydro-2-(hydroxyimino)-pyrimidine-5-carboxylic acids demonstrated significant antibacterial and antifungal activities (R. Shastri, 2019). Another study highlighted the antimicrobial potential of various novel chromone-pyrimidine coupled derivatives (S. Tiwari et al., 2018).
Synthesis of Novel Compounds : Research has also focused on synthesizing new pyrimidine derivatives with potential therapeutic applications. For instance, the synthesis of novel oxo pyrimido pyrimidine derivatives and their characterization for pharmacological properties (Madhav S. Jadhav et al., 2022).
Thermodynamic Properties : The study of the thermodynamic properties of pyrimidine derivatives, including the combustion energies and enthalpies of formation, offers insights into their stability and reactivity (O. Klachko et al., 2020).
Propiedades
IUPAC Name |
4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-2-19-9-5-3-8(4-6-9)10-7-11(12(16)17)15-13(18)14-10/h3-7,10H,2H2,1H3,(H,16,17)(H2,14,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGBEPHREKEDJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C=C(NC(=O)N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2355085.png)
![6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2355086.png)

![[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2355089.png)


![3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid](/img/structure/B2355097.png)
![Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2355098.png)

![4-[1-(2-Phenoxyethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2355100.png)
